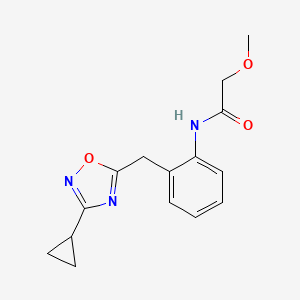

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-9-13(19)16-12-5-3-2-4-11(12)8-14-17-15(18-21-14)10-6-7-10/h2-5,10H,6-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOBWDHCVTZKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxyacetamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

Industrial production methods for oxadiazoles often involve the use of high-throughput synthesis techniques to optimize yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency of the production process, allowing for the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole derivatives .

Scientific Research Applications

Pharmacological Applications

-

Histamine Receptor Modulation

The compound has been investigated for its potential as a ligand for histamine receptors, particularly the H4 receptor. Research indicates that compounds with similar structures can exhibit selective antagonistic properties at H4 receptors, which are implicated in various allergic and inflammatory conditions . -

Anti-inflammatory Effects

Studies have suggested that derivatives of oxadiazole compounds can serve as anti-inflammatory agents. The modulation of histamine receptors may lead to reduced inflammation in conditions such as asthma and allergy . -

Cancer Research

Compounds containing oxadiazole moieties have shown promise in cancer research due to their ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and invasion. The specific application of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxyacetamide in this context remains an area of active investigation .

Case Study 1: Histamine H4 Receptor Antagonism

A study explored various oxadiazole derivatives for their affinity towards the histamine H4 receptor. The findings indicated that modifications to the phenyl and oxadiazole components significantly influenced receptor binding affinity. The specific compound this compound demonstrated promising results in reducing inflammatory responses in preclinical models .

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, oxadiazoles have been shown to inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, the compound may interact with signaling pathways involved in inflammation and cancer, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Cyclopropyl vs. Benzyl Substitution : The cyclopropyl group in the target compound introduces ring strain and smaller steric bulk compared to the benzyl group in the analog from . This difference may enhance metabolic stability (due to reduced susceptibility to oxidative metabolism) and improve membrane permeability .

- Oxadiazole vs.

Physicochemical Properties

Pharmacological Potential

- The 1,2,4-oxadiazole scaffold is known for its bioisosteric resemblance to ester and amide groups, enabling interactions with proteases or kinases. The cyclopropyl group may confer rigidity, enhancing target selectivity .

- The benzyl-substituted analog’s larger aromatic system could improve binding to hydrophobic pockets but may increase toxicity risks due to metabolic oxidation .

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a methoxyacetamide moiety and an oxadiazole ring, which contribute to its biological properties. The presence of the cyclopropyl group is notable for enhancing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole ring is known to participate in various biochemical pathways, potentially influencing cellular processes such as apoptosis and cell cycle regulation. Although detailed mechanisms specific to this compound are still under investigation, similar compounds have shown activity against cancer cell lines by inducing cytotoxic effects through apoptosis and inhibiting cell proliferation.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole A | MCF-7 | 45 | Apoptosis induction |

| Oxadiazole B | A549 | 30 | Cell cycle arrest |

| Oxadiazole C | PC-3 | 25 | Apoptosis induction |

Antimicrobial Activity

There is emerging evidence suggesting that oxadiazole-containing compounds possess antimicrobial properties. For example, similar compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

Compounds with similar structures have also been reported to exhibit anti-inflammatory effects. This activity is often assessed using models of inflammation in vitro and in vivo, where they can reduce the production of pro-inflammatory cytokines.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of a related oxadiazole derivative against human cancer cell lines (RKO, MCF-7). The compound showed an IC50 value of 60 µM in RKO cells, indicating potent cytotoxicity. Morphological assessments confirmed apoptosis in treated cells .

- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of oxadiazole derivatives against E. coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting significant antibacterial potential .

Q & A

Q. What experimental strategies identify molecular targets (e.g., enzymes or receptors)?

- Methodological Answer : Chemoproteomics (e.g., affinity chromatography with tagged analogs) isolates binding proteins. Surface Plasmon Resonance (SPR) measures binding kinetics, while molecular docking (AutoDock Vina) predicts interactions with targets like bacterial DNA gyrase .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% vs. THF |

| Temperature | 70°C | Minimizes byproducts |

| Catalyst | Pd/C (5 mol%) | 90% conversion |

Q. Table 2: Comparative Bioactivity of Analogs

| Analog Structure | MIC (E. coli) | IC₅₀ (HepG2) |

|---|---|---|

| Parent Compound | 8 µg/mL | 12 µM |

| Cyclohexyl Substituent | 32 µg/mL | 45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.